N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide
Description
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide is a heterocyclic compound featuring a pyrazole core linked to a dihydropyrimidinone moiety and a substituted phenoxyacetamide group. The dihydropyrimidinone ring (6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl) is a known pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor modulation. The 3-methylphenoxy acetamide side chain may enhance lipophilicity and influence binding interactions.
Properties
IUPAC Name |
N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]-2-(3-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O3/c1-4-6-15-11-18(26)23-20(21-15)25-17(10-14(3)24-25)22-19(27)12-28-16-8-5-7-13(2)9-16/h5,7-11H,4,6,12H2,1-3H3,(H,22,27)(H,21,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRKOGTUPDOXKLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide involves multiple steps. The synthetic route typically starts with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling to form the final product. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Potential Biological Activities
-
Anticancer Activity
- Recent studies have indicated that compounds similar to N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide exhibit significant anticancer properties. For example, derivatives of this compound have shown effectiveness against various cancer cell lines, leading to substantial growth inhibition rates.
- A study demonstrated that related compounds displayed percent growth inhibitions (PGIs) ranging from 51% to 86% against multiple cancer cell lines, including OVCAR-8 and NCI-H40 .
-
Anti-inflammatory Activity
- The compound's structure suggests potential anti-inflammatory effects, particularly through the inhibition of cyclooxygenase (COX) enzymes. Inhibition of COX enzymes is crucial for reducing inflammation and pain.
- Research has shown that derivatives of similar compounds can inhibit COX-2 activity effectively, with IC50 values comparable to established anti-inflammatory drugs like celecoxib. Some derivatives reported IC50 values as low as 0.04 μmol, indicating potent anti-inflammatory properties.
-
Antimicrobial Properties
- Preliminary investigations into the antimicrobial properties of this compound suggest it may exhibit activity against various pathogens. The presence of specific functional groups in its structure may enhance its interaction with microbial targets.
Structure-Activity Relationship (SAR)
The biological efficacy of this compound can be attributed to several structural features:
| Structural Feature | Impact on Activity |
|---|---|
| Dihydropyrimidinyl Moiety | Enhances interaction with biological targets |
| Acetamide Functional Group | Improves solubility and bioavailability |
| Aryl Groups | Facilitates membrane permeability and binding affinity |
Case Studies
-
Anticancer Research
- A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives based on the structure of this compound. The results indicated promising anticancer activity against several human cancer cell lines, suggesting further exploration in clinical settings .
-
Inflammation Models
- In vivo models assessing the anti-inflammatory effects of similar compounds showed significant reductions in inflammatory markers following treatment with the pyrazole-based derivatives. These findings support the potential therapeutic applications of this compound in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Key Structural Features of Analogs
The Pharmacopeial Forum (2017) lists three closely related compounds (denoted m, n, o) with variations in stereochemistry and substituents . A comparative analysis is provided below:
| Feature | Target Compound | Analog m | Analog n | Analog o |
|---|---|---|---|---|
| Core Structure | Pyrazole + dihydropyrimidinone | Hexanamide backbone + tetrahydro-pyrimidinyl | Hexanamide backbone + tetrahydro-pyrimidinyl | Hexanamide backbone + tetrahydro-pyrimidinyl |
| Phenoxy Substituent | 3-methylphenoxy | 2,6-dimethylphenoxy | 2,6-dimethylphenoxy | 2,6-dimethylphenoxy |
| Hydroxy Group | Absent | At position 4 | At position 4 | At position 4 |
| Stereochemistry | Not specified | (2S,4S,5S) configuration | (2R,4R,5S) configuration | (2R,4S,5S) configuration |
Implications of Structural Differences
Phenoxy Substituents: The target compound’s 3-methylphenoxy group lacks steric hindrance compared to the 2,6-dimethylphenoxy in analogs m, n, and o. This may enhance its ability to fit into less bulky binding pockets .
The absence of this group in the target compound may reduce polarity, favoring blood-brain barrier penetration.
Stereochemistry : The stereochemical variations in analogs m, n, and o (e.g., 2S vs. 2R) highlight the importance of chiral centers in receptor recognition. The target compound’s unspecified stereochemistry leaves its activity profile less predictable without experimental data.
Hydrogen Bonding and Crystal Packing
The target compound’s dihydropyrimidinone and acetamide groups are capable of forming hydrogen bonds, as described in Bernstein et al. (1995). Such interactions could stabilize its crystal lattice or facilitate binding to biological targets .
Biological Activity
N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Molecular Characteristics:
- Molecular Formula: CHNO
- Molecular Weight: 381.4 g/mol
- CAS Number: 1002932-62-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
In Vitro Studies
Several studies have assessed the biological activity of related compounds:
- Antifungal Activity: QSAR studies on dihydropyrimidines have shown that structural variations significantly affect antifungal potency. For instance, specific substituents at the C-2 and N-3 positions enhance activity against fungal strains .
- Cytotoxicity Tests: In a study evaluating the cytotoxic effects of similar compounds on cancer cell lines, derivatives showed varied EC values, indicating differential potency based on structural modifications .
Case Studies
- Study on A2B Antagonists:
- Antiviral Potential:
Table 1: Summary of Biological Activities of Related Compounds
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]-2-(3-methylphenoxy)acetamide, and what methodological challenges arise during its preparation?
- Answer: The compound’s synthesis typically involves multi-step heterocyclic coupling. For example, pyrazole and pyrimidinone intermediates are synthesized via nucleophilic substitution or condensation reactions. A general procedure involves reacting hydrazide derivatives with carbonyl compounds under basic conditions (e.g., K₂CO₃ in DMF at room temperature) to form pyrazole cores . Key challenges include controlling regioselectivity during pyrazole ring formation and optimizing yields in the final acetamide coupling step. Purification often requires column chromatography or recrystallization due to byproduct formation.
Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming its identity?
- Answer: X-ray crystallography (via SHELX software ) is the gold standard for resolving its 3D structure, particularly to confirm the dihydropyrimidinone and pyrazole ring conformations. Complementary techniques include:
- ¹H/¹³C NMR : Assigning peaks for methyl, propyl, and phenoxy substituents (e.g., methyl groups at δ ~2.3–2.5 ppm in DMSO-d₆) .
- HRMS : Validating molecular weight (e.g., [M+H]⁺ expected within ±0.001 Da).
- IR Spectroscopy : Confirming carbonyl (C=O) stretches at ~1650–1750 cm⁻¹ for the acetamide and pyrimidinone moieties .
Q. What solubility and stability profiles are reported for this compound, and how do they impact experimental design?
- Answer: The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (e.g., 1–13) and temperatures (4°C–40°C) are critical for biological assays. For instance, decomposition via hydrolysis of the acetamide bond may occur under strongly acidic/basic conditions, necessitating storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?
- Answer: Discrepancies may arise from variations in assay conditions (e.g., cell line specificity, solvent effects). A systematic approach includes:
- Dose-response validation : Testing across a wider concentration range (e.g., 0.1–100 µM) to confirm EC₅₀/IC₅₀ values.
- Counter-screening : Assessing off-target effects using kinase/GPCR panels.
- Solvent controls : Ensuring DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
Q. What strategies are recommended for optimizing the synthetic yield of the pyrimidinone intermediate in large-scale preparations?
- Answer: Key optimizations involve:
- Flow chemistry : Continuous-flow reactors improve reaction homogeneity and heat transfer for exothermic steps (e.g., cyclization reactions) .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) enhance coupling efficiency.
- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) identifies optimal temperature, solvent ratios, and reaction times .
Q. How can computational methods (e.g., molecular docking) predict the compound’s interaction with biological targets, and what limitations exist?
- Answer: Docking studies (using AutoDock Vina or Schrödinger) model binding to targets like kinases or enzymes. For example:
- Pyrimidinone moiety : May act as a hydrogen-bond acceptor in ATP-binding pockets.
- 3-Methylphenoxy group : Hydrophobic interactions with nonpolar residues.
- Limitations : Static docking ignores protein flexibility; MD simulations (>100 ns) are recommended to validate binding stability .
Q. What methodologies are used to analyze metabolic pathways or degradation products of this compound in vitro?
- Answer: Phase I/II metabolism is assessed using:
- Liver microsomes (human/rat) : Incubations with NADPH to identify oxidative metabolites (e.g., hydroxylation at the propyl chain).
- LC-HRMS : Detects glucuronidation or sulfation products.
- Stability in plasma : Quantifies hydrolysis of the acetamide bond using HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
